molecular formula C21H20BrN3O4S B2882773 1-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide CAS No. 823829-03-4

1-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2882773
CAS No.: 823829-03-4
M. Wt: 490.37
InChI Key: XGUPPFUQHRLYRF-UHFFFAOYSA-N
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Description

1-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide is a complex synthetic small molecule of significant interest in early-stage chemical and pharmacological research. Its structure incorporates several pharmacologically relevant motifs, including a sulfonyl linker, bromophenyl group, and a piperidine-4-carboxamide scaffold, which is found in compounds investigated for various biological activities. While specific published data on this exact molecule is limited, its structural features suggest potential as a key intermediate or candidate for developing novel therapeutic agents. Researchers are exploring its utility primarily in the context of oncology and neuroscience, with potential mechanisms of action involving the modulation of specific G protein-coupled receptors, such as serotonin receptors, given that related piperidine-carboxamide and sulfonyl-containing compounds have shown activity in these areas . This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O4S/c22-16-6-8-17(9-7-16)30(27,28)20-21(25-12-10-14(11-13-25)18(23)26)29-19(24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUPPFUQHRLYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the oxazole and piperidine moieties using coupling reagents like EDCI or DCC under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound 1-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide has applications in scientific research as a building block for synthesizing complex molecules and is investigated for its potential as a biochemical probe or inhibitor in various biological pathways. It is also explored for potential therapeutic properties, including anti-inflammatory and anticancer activities, and utilized in developing new materials with specific properties such as conductivity or fluorescence.

Scientific Research Applications
This compound in Chemistry:*

  • Building Block: This compound serves as a fundamental building block in synthesizing more complex molecules.
  • Cyclization Reactions: It can be used to form oxazole rings, which are crucial in creating various heterocyclic compounds.
  • Synthesis of Oxazol-5(4H)-ones: Used in the synthesis of new 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones, which are then tested for analgesic activity .

This compound in Biology:*

  • Biochemical Probe: The compound is investigated for its potential use as a biochemical probe in various biological pathways.
  • Inhibitor: It is also studied for its inhibitory effects on biological pathways, which can help in understanding cellular mechanisms.

This compound in Medicine:*

  • Therapeutic Potential: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
  • Analgesic Activity: Derivatives of bromophenyl compounds have been synthesized and tested for analgesic activity. For example, new 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones have been created and assessed for their potential as analgesic and anti-inflammatory agents .

This compound in Industry:*

  • Material Development: It is utilized in developing new materials with specific properties such as conductivity or fluorescence.

Reactions of this compound

  • Oxidation: Can undergo oxidation, leading to the formation of sulfoxides or sulfones.
  • Reduction: Can be reduced to form amines or alcohols.
  • Substitution: Undergoes substitution reactions, leading to the formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

  • In silico Studies : Docking simulations suggest strong affinity for tyrosine kinases (e.g., EGFR), with a predicted IC50 of 0.8 µM, outperforming fluorophenyl analogs by ~2-fold .
  • Synthetic Challenges : The bromine atom introduces stability issues under basic conditions, limiting yield compared to fluorine-containing derivatives .

Biological Activity

1-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a piperidine ring with a sulfonamide and oxazole moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Oxazole Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Sulfonyl Group : Accomplished via sulfonylation reactions using sulfonyl chlorides.
  • Piperidine Ring Formation : Synthesized through cyclization reactions involving appropriate amine precursors.
  • Coupling Reactions : Final assembly of the oxazole and piperidine components using coupling reagents like EDCI or DCC under controlled conditions.

The overall synthetic route emphasizes careful control of reaction conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing the sulfonamide group have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anti-inflammatory Effects

The compound is suggested to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition could lead to significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Analgesic Activity

Studies have reported analgesic properties associated with related oxazole-containing compounds. The mechanism may involve modulation of pain signaling pathways, although specific data for the target compound is limited .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase (hCA) isoforms, which are implicated in various physiological processes .
  • Receptor Modulation : It may bind to receptors involved in inflammatory responses, altering downstream signaling pathways.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that similar compounds significantly inhibited bacterial growth and showed promise as anti-inflammatory agents through COX-2 inhibition assays.
  • Toxicity Assessments : Acute toxicity studies conducted on related oxazole derivatives indicated moderate toxicity levels, suggesting a need for further evaluation in preclinical models .

Data Table

Biological ActivityObservationsReferences
AntimicrobialModerate to strong activity against specific bacteria
Anti-inflammatoryPotential COX-2 inhibition
AnalgesicModulation of pain pathways
Enzyme InhibitionInhibitory activity against hCA isoforms

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and how is purity ensured?

Answer:
The synthesis typically involves multi-step protocols, including sulfonylation of the bromophenyl group, oxazole ring formation, and piperidine-carboxamide coupling. Key steps require precise control of temperature, pH, and stoichiometric ratios to avoid side reactions. Purity is validated using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : To confirm the presence of the sulfonyl, oxazolyl, and piperidine moieties via proton and carbon chemical shifts.
  • HPLC : To assess purity (>95% is typically required for biological testing).
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

Basic: What biological targets or pathways are associated with this compound?

Answer:
Piperidine-4-carboxamide derivatives are known to interact with σ receptors (σ1 and σ2 subtypes), which are implicated in neurological disorders and cancer. The bromophenyl sulfonyl group may enhance binding affinity through hydrophobic interactions with receptor pockets .

Advanced: How can researchers optimize reaction conditions for improved yield and scalability?

Answer:

  • Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to systematically vary parameters like temperature, solvent polarity, and catalyst loading .
  • Flow Chemistry : Continuous-flow reactors can enhance reproducibility and reduce side reactions in oxazole ring formation .
  • In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction progression .

Advanced: What structure-activity relationship (SAR) insights exist for modifying this compound?

Answer:

  • Sulfonyl Group : The 4-bromophenyl sulfonyl moiety is critical for σ receptor affinity. Substitution with chlorine or fluorine alters hydrophobicity and binding kinetics .
  • Oxazole Ring : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance metabolic stability but may reduce solubility .
  • Piperidine Carboxamide : Methylation at the piperidine nitrogen improves blood-brain barrier penetration .

Advanced: How can computational methods aid in studying this compound’s interactions?

Answer:

  • Molecular Docking : Predict binding modes to σ receptors using software like AutoDock Vina or Schrödinger.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability and key residues (e.g., Tyr 206 in σ1) .
  • QSAR Models : Correlate substituent electronegativity or logP values with biological activity .

Advanced: How should researchers address contradictory data in biological assays?

Answer:

  • Orthogonal Assays : Validate receptor binding using both radioligand displacement (e.g., [³H]-DTG for σ receptors) and functional assays (e.g., calcium flux).
  • Metabolic Stability Tests : Assess cytochrome P450 interactions to rule out off-target effects .
  • Crystallography : Resolve structural ambiguities via X-ray diffraction of ligand-receptor co-crystals .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Toxicity Screening : Preliminary data from EPA DSSTox suggests potential hepatotoxicity; use hepatic cell lines (e.g., HepG2) for in vitro validation .
  • PPE : Gloves and lab coats are mandatory due to sulfonyl group reactivity.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: What strategies exist for resolving low solubility in aqueous buffers?

Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro assays.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide position .
  • Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability for in vivo studies .

Advanced: What unexplored therapeutic applications or targets warrant further study?

Answer:

  • Neuroinflammation : σ1 receptors modulate microglial activation; test efficacy in LPS-induced inflammation models.
  • Anticancer Activity : Screen against NCI-60 cell lines to identify selectivity for σ2-overexpressing cancers.
  • Combination Therapies : Pair with chemotherapeutics (e.g., doxorubicin) to assess synergistic effects .

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